molecular formula C7H14ClN B2612936 [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine;hydrochloride CAS No. 2137600-94-1

[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine;hydrochloride

Cat. No.: B2612936
CAS No.: 2137600-94-1
M. Wt: 147.65
InChI Key: BAXFNBSSCSZPJK-HHQFNNIRSA-N
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Description

[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine hydrochloride is a bicyclic amine hydrochloride salt characterized by a rigid [3.1.0]hexane core with a methanamine group at the (1R,5R) position. This stereochemical configuration imparts distinct spatial and electronic properties, making it valuable in medicinal chemistry and asymmetric synthesis. The hydrochloride form enhances solubility and stability, facilitating its use in pharmaceutical intermediates .

Key features:

  • Molecular framework: Bicyclo[3.1.0]hexane system (three-membered and five-membered fused rings).
  • Functional group: Primary amine (-NH₂) protonated as -NH₃⁺Cl⁻.
  • Chirality: (1R,5R) stereochemistry, critical for receptor-binding specificity in drug design .

Properties

IUPAC Name

[(1R,5R)-1-bicyclo[3.1.0]hexanyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-5-7-3-1-2-6(7)4-7;/h6H,1-5,8H2;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXFNBSSCSZPJK-HHQFNNIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2(C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@]2(C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137600-94-1
Record name rac-[(1R,5R)-bicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline, providing access to valuable bicyclic scaffolds.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action for [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites that are not accessible to more linear molecules, potentially leading to unique biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Bicyclic Amines

Bicyclo[3.1.0]hexane Derivatives

[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride (CAS 2682097-06-7): Difference: Incorporates an oxygen atom in the bicyclic system (3-oxa substitution). This alters solubility (e.g., €952.38/50 mg due to specialized synthesis) . Applications: Used in chiral building blocks for kinase inhibitors .

rac-(1R,5R)-Bicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride :

  • Difference : Racemic mixture (contains both (1R,5R) and (1S,5S) enantiomers).
  • Impact : Reduced enantiomeric purity may lower biological activity in enantioselective applications .
Larger Bicyclic Systems

{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride (CAS 2126177-69-1): Structure: Seven-membered bicyclo[4.1.0]heptane core. Molecular Weight: 161.67 g/mol (vs. ~149–160 g/mol for [3.1.0] analogs).

1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride (CAS 24520-59-0): Structure: Norbornane-derived system ([2.2.1] bicyclic framework). Applications: Used in polymer chemistry and as a ligand for transition-metal catalysts, differing from the medicinal focus of [3.1.0] analogs .

Physicochemical Properties

Property Target Compound 3-Oxa Analog Bicyclo[4.1.0]heptane Analog
Molecular Formula C₇H₁₂ClN (inferred) C₆H₁₂ClNO C₈H₁₆ClN
Molecular Weight ~149.6 g/mol 149.62 g/mol 161.67 g/mol
Solubility High (HCl salt) Moderate in polar solvents Low (requires DCM for reactions)
Storage RT, dry -20°C (sensitive to hydrolysis) RT stable

Biological Activity

Overview

[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine;hydrochloride is a bicyclic amine compound with significant potential in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a subject of interest for drug development and biochemical studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's bicyclic structure enables it to fit into binding sites that may be inaccessible to linear molecules, potentially leading to unique pharmacological effects. Research indicates that its mechanism may involve modulation of adenosine receptors, particularly the A3 receptor, which is implicated in inflammatory processes and cancer .

Enzyme Interactions

Studies have shown that this compound can influence various enzyme activities, which can be summarized as follows:

Enzyme Effect Reference
Adenosine A3 ReceptorModerate affinity (Ki_i = 0.38 μM)
Other P1 ReceptorsNo significant off-target activity

This interaction profile suggests that the compound could be further explored for therapeutic applications targeting adenosine receptors.

Case Studies

Research has indicated that modifications to the bicyclic structure can enhance receptor selectivity and potency. For instance, a study evaluating various derivatives of bicyclo[3.1.0]hexane-based nucleosides found that specific structural changes resulted in improved affinity for the A3 receptor while maintaining selectivity over other receptor subtypes .

Applications in Drug Development

The compound's unique properties make it a valuable building block in drug design:

  • Therapeutic Potential : Investigated as a precursor for drugs targeting inflammation and cancer due to its selectivity for the A3 receptor .
  • Synthetic Utility : Serves as a versatile intermediate in the synthesis of more complex molecules, enhancing its application in medicinal chemistry .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other bicyclic compounds:

Compound Structure Type Notable Activity
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylateBicyclicDiverse applications in organic synthesis
Bicyclo[3.3.1]nonanesLarger ring systemAnticancer research

The distinct bicyclic structure and amine functionality present in this compound contribute to its unique biological activity profile.

Q & A

Q. What are the optimal synthetic routes for [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine hydrochloride, and how can reaction conditions be controlled to improve yields?

  • Methodological Answer: The synthesis typically involves bicyclic precursors, such as rac-(1R,5R)-bicyclo[3.1.0]hexane-1-carboxylic acid derivatives, followed by amination and salt formation. Key steps include:
  • Cyclization: Use of palladium catalysts under hydrogen gas for selective reduction (e.g., to form the bicyclic core) .
  • Amination: Introduction of the methanamine group via nucleophilic substitution or reductive amination .
  • Salt Formation: Reaction with hydrochloric acid to enhance solubility and stability .
    Optimization Tips: Control temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity (e.g., ethanol/water mixtures) to minimize side reactions .

Q. How can researchers characterize the stereochemistry and purity of [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine hydrochloride?

  • Methodological Answer:
  • Chiral HPLC: Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers and confirm the (1R,5R) configuration .
  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify bicyclic structure and amine proton integration .
  • X-ray Crystallography: Resolve absolute configuration for crystalline batches .
  • Elemental Analysis: Validate chloride content (theoretical vs. experimental) to confirm salt stoichiometry .

Q. What factors influence the solubility and stability of this compound in aqueous and organic media?

  • Methodological Answer:
  • Solubility: The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water at 25°C). In organic solvents (e.g., DMSO, ethanol), solubility depends on hydrogen bonding capacity .
  • Stability:
  • pH Sensitivity: Avoid alkaline conditions (>pH 8) to prevent freebase precipitation.
  • Storage: Store at –20°C under inert gas (argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can enantiomeric impurities in [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine hydrochloride be quantified, and what separation techniques are most effective?

  • Methodological Answer:
  • Chiral Resolution: Use preparative HPLC with a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min) to separate (1R,5R) from (1S,5S) enantiomers .
  • Kinetic Resolution: Enzymatic methods (e.g., lipase-catalyzed acylation) to selectively modify unwanted enantiomers .
  • Detection Limits: LC-MS with a polar organic mode can detect impurities down to 0.1% .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in neurotransmitter receptor binding?

  • Methodological Answer:
  • Radioligand Assays: Use 3H^3H-labeled analogs to quantify binding affinity for serotonin/dopamine receptors (e.g., 5-HT1A_{1A}, D2_2) .
  • Molecular Dynamics Simulations: Model interactions with receptor active sites (e.g., docking studies using AutoDock Vina) to predict substituent effects .
  • Analog Synthesis: Modify the methanamine group (e.g., N-methylation) or bicyclo[3.1.0]hexane ring (e.g., oxygen substitution) to assess pharmacological impact .

Q. How can metabolic stability and in vitro toxicity of this compound be evaluated in preclinical studies?

  • Methodological Answer:
  • Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Cytotoxicity: MTT assays in HEK293 or HepG2 cells to determine IC50_{50} values .

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